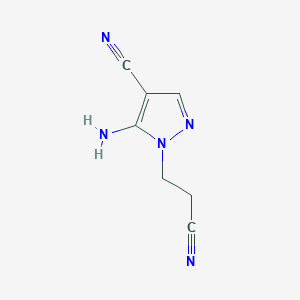

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” is a compound that falls under the category of 5-aminopyrazoles . These compounds are of considerable interest due to their biological action and are widely used as readily available reagents in the development and creation of various functional pyrazole derivatives .

Synthesis Analysis

The synthesis of 5-aminopyrazoles, including “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile”, often involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . For instance, “5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile” can be obtained by the reaction of malononitrile or malononitrile dimer with hydrazine .Molecular Structure Analysis

The molecular structure of “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” is likely to be similar to that of other 5-aminopyrazoles . These compounds are known for their high functionalization, which allows them to enter into condensation reactions with the formation of various polyheterocyclic pyrazole derivatives .Chemical Reactions Analysis

The chemical reactions involving “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” can lead to the formation of various polyheterocyclic pyrazole derivatives . For example, the reaction of dibenzylideneacetone with this compound led to the formation of a 1:1 condensation product, which according to NMR data, corresponds to the structure of dihydropyrazolopyrimidine .科学的研究の応用

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure is conducive to forming stable heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals .

Thermal Stability Studies

Due to its robust nitrogen-containing backbone, this compound is used in studying thermal stability. Researchers analyze how the compound behaves under high temperatures, which is essential for materials science applications .

NMR Spectroscopy

In the field of analytical chemistry, particularly nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as a standard or reference material due to its distinct chemical shifts .

X-ray Crystallography

The compound’s crystalline form allows for detailed structural analysis using X-ray crystallography. This is vital for understanding molecular geometry and for the design of new molecules .

DNA Oligomer Synthesis

It has applications in the synthesis of DNA oligomers. Modifications of nucleobases with this compound can lead to the development of new antiviral drugs .

Mutagenic Studies

The compound’s derivatives can be used to study mutagenic effects in various biological systems. This research can contribute to cancer therapy and understanding DNA repair mechanisms .

Chemical Physics

In chemical physics, the compound is used to explore the behavior of molecules under different physical conditions, contributing to the field of computational chemistry and molecular dynamics simulations .

Organic Synthesis

As a building block in organic synthesis, this compound is involved in constructing complex organic molecules, which has implications for synthetic chemistry and drug discovery .

将来の方向性

The future research directions for “5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile” could involve exploring its potential biological activities and developing more efficient synthetic routes. Given the interest in 5-aminopyrazoles due to their biological action, there’s a lot of potential for future research in this area .

特性

IUPAC Name |

5-amino-1-(2-cyanoethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-2-1-3-12-7(10)6(4-9)5-11-12/h5H,1,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTAOBOPHUBPFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10319291 |

Source

|

| Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

54711-30-7 |

Source

|

| Record name | NSC343531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10319291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)